1-(3-chlorobenzyl)-5,8-dimethyl-3-(3-methylphenyl)-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione
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Overview
Description
1-[(3-CHLOROPHENYL)METHYL]-5,8-DIMETHYL-3-(3-METHYLPHENYL)-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOLE-2,4-DIONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-[(3-CHLOROPHENYL)METHYL]-5,8-DIMETHYL-3-(3-METHYLPHENYL)-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOLE-2,4-DIONE involves multiple stepsThe reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product yield . Industrial production methods may involve scaling up these reactions using continuous flow reactors to achieve higher efficiency and consistency .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
1-[(3-CHLOROPHENYL)METHYL]-5,8-DIMETHYL-3-(3-METHYLPHENYL)-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOLE-2,4-DIONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential in biological assays, particularly in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It binds to receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of certain receptors, resulting in therapeutic outcomes .
Comparison with Similar Compounds
Compared to other indole derivatives, 1-[(3-CHLOROPHENYL)METHYL]-5,8-DIMETHYL-3-(3-METHYLPHENYL)-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOLE-2,4-DIONE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:
Indole-3-acetic acid: A plant hormone with significant biological activity.
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Known for their antiviral properties.
Indolyl and oxochromenyl xanthenone derivatives: Studied for their anti-HIV-1 activity.
These compounds share the indole nucleus but differ in their substituents, leading to variations in their biological activities and applications.
Properties
Molecular Formula |
C26H22ClN3O2 |
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Molecular Weight |
443.9 g/mol |
IUPAC Name |
1-[(3-chlorophenyl)methyl]-5,8-dimethyl-3-(3-methylphenyl)pyrimido[5,4-b]indole-2,4-dione |
InChI |
InChI=1S/C26H22ClN3O2/c1-16-6-4-9-20(12-16)30-25(31)24-23(21-13-17(2)10-11-22(21)28(24)3)29(26(30)32)15-18-7-5-8-19(27)14-18/h4-14H,15H2,1-3H3 |
InChI Key |
ZJNIUIIVFLOWPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=C(C4=C(N3C)C=CC(=C4)C)N(C2=O)CC5=CC(=CC=C5)Cl |
Origin of Product |
United States |
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